![molecular formula C16H20N2O3S2 B2677891 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide CAS No. 1116017-30-1](/img/structure/B2677891.png)

2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

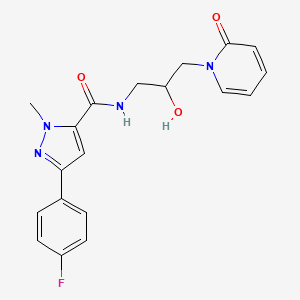

The compound you mentioned contains an indole moiety. Indole is a significant heterocyclic system in natural products and drugs . It’s known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of indole is also available as a 2d Mol file or as a computed 3d SD file . The 3d structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .Scientific Research Applications

Pharmacological Properties

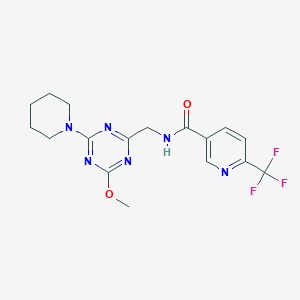

2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide exhibits potential as a lead candidate for treating attentional and cognitive disorders. It has high affinity for human and rat H(3) receptors, demonstrating selectivity over other histamine receptor subtypes and a variety of G-protein-coupled receptors, ion channels, transporters, and enzymes. Its pharmaceutical properties make it suitable for CNS drug development, having ideal water solubility, permeability, lipophilicity, and low binding to human plasma proteins. It shows minimal metabolism in liver microsomes across species, suggesting good interspecies pharmacokinetic properties (Hudkins et al., 2011).

Synthesis and Derivatives

Various research studies have focused on the synthesis of derivatives and analogs of this compound. These studies highlight the compound's utility in synthesizing a range of biologically active molecules. One study details the synthesis of a novel class of pyridazin-3-one derivatives, revealing the compound's versatility in creating fused azines (Ibrahim & Behbehani, 2014). Another focuses on the synthesis and characterization of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides as new antimicrobial agents, highlighting their potential in combating microbial infections (Almutairi et al., 2018).

Radiosynthesis and Imaging Applications

The compound has been explored for its potential in imaging neuroinflammation with positron emission tomography (PET). A study describes the radiosynthesis of a novel radioligand incorporating this compound for imaging the TSPO (peripheral benzodiazepine receptor) with PET. This work indicates its potential application in diagnosing and studying neuroinflammatory diseases (Thominiaux et al., 2010).

Antimicrobial and Anticancer Applications

The compound's derivatives have shown antimicrobial properties against various bacterial and fungal strains. It also plays a role in synthesizing compounds with potential anticancer activities. For instance, a study on the synthesis and evaluation of phenyliminoindolin-containing phenylacetamide derivatives found significant antidepressant-like activity and anticonvulsant effects, suggesting its potential in treating depression and epilepsy (Guan et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-butylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-3-4-11-17-16(19)15-14(10-12-22-15)18(2)23(20,21)13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPPPGSRKJKWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2677809.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)

![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)